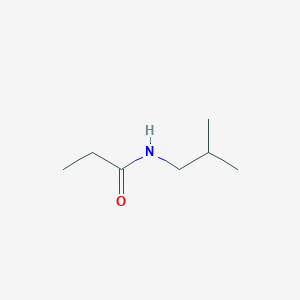

n-Isobutylpropionamide

Description

The exact mass of the compound n-Isobutylpropionamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Isobutylpropionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Isobutylpropionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVUDNOFBZLOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324268 | |

| Record name | Propanamide, N-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5827-75-8 | |

| Record name | 5827-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Isobutylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of N-Isobutylpropionamide

N-Isobutylpropionamide, systematically known as N-(2-methylpropyl)propanamide, is a secondary amide with the chemical formula C₇H₁₅NO.[1] While not as widely documented as some more complex pharmaceuticals, its structure represents a fundamental scaffold in organic and medicinal chemistry. The amide functional group is a cornerstone of countless biologically active molecules and industrial compounds, and understanding the nuances of a seemingly simple molecule like N-Isobutylpropionamide provides a crucial foundation for the development of novel chemical entities.[2]

This guide offers a comprehensive technical overview of the structure, properties, synthesis, and analytical characterization of N-Isobutylpropionamide. It is intended to serve as a practical resource for researchers in drug discovery, process chemistry, and materials science, providing both foundational knowledge and actionable protocols.

Part 1: Elucidating the Molecular Architecture

The structural integrity of N-Isobutylpropionamide is central to its chemical behavior and potential applications. Its molecular framework is composed of a propionyl group attached to the nitrogen atom of an isobutylamine moiety.

Chemical Identity

-

IUPAC Name: N-(2-methylpropyl)propanamide[3]

-

CAS Number: 5827-75-8[1]

-

Molecular Formula: C₇H₁₅NO[1]

-

Molecular Weight: 129.20 g/mol [3]

Structural Formula and Connectivity

The molecule features a central amide linkage (-CONH-). The carbonyl carbon is part of a propyl chain, while the nitrogen atom is bonded to an isobutyl group. This arrangement results in a secondary amide.

Caption: 2D Chemical Structure of N-Isobutylpropionamide.

Part 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its synthesis, purification, and identification.

Physicochemical Properties

The physicochemical properties of N-Isobutylpropionamide are influenced by its molecular weight, the presence of the polar amide group capable of hydrogen bonding, and the nonpolar alkyl chains.

| Property | Value | Source |

| Boiling Point | 217.1°C at 760 mmHg | LookChem[4] |

| Water Solubility | Sparingly soluble (13 g/L at 25°C) | N-(2-methylpropyl)propanamide wiki[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Spectroscopic Profile

While a publicly available, peer-reviewed complete set of spectra for N-Isobutylpropionamide is not readily accessible, its spectroscopic characteristics can be reliably predicted based on its structure and established principles of spectroscopic analysis.

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

-

-CH₃ (ethyl group): A triplet, due to coupling with the adjacent -CH₂- group.

-

-CH₂- (ethyl group): A quartet, due to coupling with the adjacent -CH₃ group.

-

-NH-: A broad singlet or triplet, depending on the solvent and concentration, due to coupling with the adjacent -CH₂- group.

-

-CH₂- (isobutyl group): A doublet of doublets or a triplet, due to coupling with the -NH- and -CH- protons.

-

-CH- (isobutyl group): A multiplet (septet or nonet), due to coupling with the -CH₂- and the two -CH₃ groups.

-

-CH₃ (isobutyl groups): A doublet, due to coupling with the adjacent -CH- group.

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

-

C=O (amide carbonyl): Expected in the downfield region, typically around 170-180 ppm.[4]

-

Alkyl carbons: A series of peaks in the upfield region (10-60 ppm), corresponding to the various -CH₃, -CH₂, and -CH- carbons. The carbon attached to the nitrogen will be more downfield than the others in the alkyl chains.[4]

The IR spectrum is a powerful tool for identifying the key functional groups in N-Isobutylpropionamide.

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide.[5]

-

C-H Stretch: Multiple sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the sp³ C-H bonds of the alkyl groups.

-

C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹, which is highly characteristic of the amide carbonyl group.[5]

-

N-H Bend (Amide II band): A peak typically found around 1550 cm⁻¹.

Electron ionization mass spectrometry would likely lead to characteristic fragmentation patterns useful for structural confirmation.

-

Molecular Ion Peak (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides.

-

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, could also be observed.

Part 3: Synthesis of N-Isobutylpropionamide

The most direct and common method for the synthesis of secondary amides like N-Isobutylpropionamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[6][7][8][9][10]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen of isobutylamine attacks the electrophilic carbonyl carbon of propionyl chloride. A subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the final amide product. A base, typically aqueous sodium hydroxide or an organic base like triethylamine, is required to neutralize the HCl byproduct and drive the reaction to completion.[8][9]

Caption: Workflow for the Synthesis of N-Isobutylpropionamide.

Experimental Protocol (Adapted from General Schotten-Baumann Conditions)

This protocol is an adaptation of the general Schotten-Baumann reaction conditions for the synthesis of amides from acyl chlorides and primary amines.[2][10] Researchers should perform appropriate safety assessments and may need to optimize reaction conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2.5 equivalents).

-

Acylation: Cool the biphasic mixture to 0-5°C in an ice bath with vigorous stirring. Add propionyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization, if necessary.

Part 4: Applications and Future Directions

While specific, large-scale industrial applications of N-Isobutylpropionamide are not extensively documented, its structural motifs suggest several areas of potential utility, particularly in research and development settings.

-

Pharmaceutical Scaffolding: The N-isobutyl group can modulate the lipophilicity of a molecule, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties. As such, N-Isobutylpropionamide can serve as a valuable building block or fragment in the synthesis of more complex molecules for biological screening.

-

Agrochemical Research: The amide linkage is prevalent in many pesticides and herbicides. The specific combination of the propionyl and isobutyl groups could be explored for the development of new agrochemicals with tailored properties.

-

Flavor and Fragrance Industry: Some N-substituted amides are known to have interesting organoleptic properties. For instance, N-ethyl-p-menthane-3-carboxamide is used as a flavor modifier.[11] The potential of N-Isobutylpropionamide in this area could be a subject of investigation.

-

Polymer and Materials Science: Amides are fundamental components of many polymers, such as nylons. N-substituted amides can be used to modify polymer properties, and N-Isobutylpropionamide could be investigated as a monomer or an additive to tune the characteristics of various materials.

Conclusion

N-Isobutylpropionamide, while a structurally straightforward molecule, encapsulates many of the core principles of amide chemistry. Its synthesis via the robust Schotten-Baumann reaction and its predictable spectroscopic characteristics make it an excellent model compound for both academic study and industrial research. For professionals in drug development and other scientific fields, a solid understanding of such fundamental structures is indispensable for the rational design and synthesis of novel and functional molecules. Further research into the specific biological activities and material properties of N-Isobutylpropionamide could unveil new and valuable applications.

References

- Benchchem. (n.d.). N-(2-methylpropyl)benzamide: A Technical Guide.

- Chemistry SATHEE. (n.d.). Schotten Baumann Reaction.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).

- NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-.

- Testbook. (2023, August 23). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).

- Benchchem. (n.d.). N-(2-methylpropyl)benzamide: A Technical Guide.

- NIST. (n.d.). Propanamide, 2-methyl-.

- Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide.

- N-(2-methylpropyl)propanamide 5827-75-8 wiki. (n.d.).

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- chemeurope.com. (n.d.). Schotten-Baumann reaction.

- Benchchem. (n.d.). Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Support Guide.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide).

- Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure.

- NIST. (n.d.). Propanamide, 2-methyl-.

- NIST. (n.d.). Propanamide, N-methyl-.

- PubChem. (n.d.). N-(2-methylbutyl)propanamide.

- PubChem. (n.d.). N-methyl-2-methylpropanamine.

- Benchchem. (n.d.). Common side reactions and by-products in N-(2-Methoxy-2-methylpropyl)formamide synthesis.

- PubMed. (1989). [Synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine and its physical properties]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 11(2), 132-134.

- Benchchem. (n.d.). Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: An In-depth Technical Guide.

- PubChem. (n.d.). Propanamide, N-isobutyl.

- Google Patents. (1999). WO1999007235A1 - Enhanced flavoring compositions containing n-ethyl-p-menthane-3-carboxamide and method of making and using same.

- Journal of Agricultural and Food Chemistry. (1966). Herbicidal Enhancement by Certain New Biodegradable Surfactants.

- Guidechem. (n.d.). N-Isobutyl-10-Undecenamide (cas 62855-91-8) SDS/MSDS download.

- FAO AGRIS. (n.d.). Natural Products As Sources for New Pesticides.

- Perfumer & Flavorist. (2009, December 16).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Propanamide, N-isobutyl | C7H15NO | CID 347479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. docbrown.info [docbrown.info]

- 5. docbrown.info [docbrown.info]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. testbook.com [testbook.com]

- 8. byjus.com [byjus.com]

- 9. Schotten-Baumann_reaction [chemeurope.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. WO1999007235A1 - Enhanced flavoring compositions containing n-ethyl-p-menthane-3-carboxamide and method of making and using same - Google Patents [patents.google.com]

n-Isobutylpropionamide chemical synthesis pathways

An In-depth Technical Guide to the Synthesis of n-Isobutylpropionamide

Introduction

n-Isobutylpropionamide (N-isobutylpropanamide) is an aliphatic amide with the chemical formula C₇H₁₅NO.[1] As a functional motif, the N-isobutyl amide group is present in various biologically active molecules and serves as a crucial building block in medicinal chemistry and materials science. The synthesis of such amides is a fundamental operation in organic chemistry, and the formation of the amide bond is one of the most frequently performed reactions in the pharmaceutical industry.[2] This guide provides an in-depth technical overview of the core chemical synthesis pathways for n-Isobutylpropionamide, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying principles, mechanistic details, and practical considerations of each major synthetic route, offering a comparative analysis to inform methodology selection.

Chapter 1: The Direct Amidation Pathway

The most conceptually straightforward route to n-Isobutylpropionamide is the direct condensation of propionic acid and isobutylamine. This pathway is attractive for its atom economy, as the only theoretical byproduct is water.[3]

The Fundamental Reaction and Its Challenges

The direct reaction involves heating a mixture of propionic acid and isobutylamine. However, a significant thermodynamic and kinetic barrier exists. At ambient temperatures, the acidic carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable ammonium carboxylate salt.[4][5] This salt formation deactivates the amine's nucleophilicity and the acid's electrophilicity. Overcoming this requires forcing conditions, typically high temperatures (>160 °C), to drive off water and shift the equilibrium toward the amide product.[6][7] Such conditions are often of limited preparative value for more complex or sensitive substrates.[5]

Catalytic Solutions for Efficient Amidation

To circumvent the need for harsh thermal conditions, various catalytic systems have been developed to facilitate direct amidation. These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Lewis Acid Catalysis: Lewis acids like boronic acids and certain metal oxides can effectively catalyze direct amidation. Boronic acids, for instance, are believed to activate the carboxylic acid by forming a more reactive acylboronate intermediate.[3][5] Niobium pentoxide (Nb₂O₅) has also been demonstrated as a highly effective and reusable heterogeneous Lewis acid catalyst for the amidation of various carboxylic acids and amines, activating the carbonyl group of the acid for the reaction.[8]

Coupling Reagents: While technically not catalytic, the use of stoichiometric coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) is a common and efficient laboratory method for forming amide bonds from carboxylic acids and amines under mild conditions.[9] DCC acts as a dehydrating agent, activating the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9]

Experimental Protocol: DCC-Mediated Direct Amidation

This protocol describes a representative lab-scale synthesis of an amide using a coupling reagent, adapted from established procedures for similar molecules.[9]

-

Reaction Setup: Dissolve propionic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add N,N′-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

-

Amine Introduction: Slowly add isobutylamine (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates as a white solid and is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield pure n-Isobutylpropionamide.

Visualization: Catalytic Amidation Cycle

Caption: Generalized catalytic cycle for direct amidation.

Chapter 2: The Acyl Chloride Pathway: A Robust, High-Yield Approach

A highly reliable and widely used method for amide synthesis involves a two-step process: first, the activation of the carboxylic acid by converting it into a highly reactive acyl chloride, followed by its reaction with the amine.[10][11]

Step 1: Synthesis of Propionyl Chloride

Propionic acid can be readily converted to propionyl chloride using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride.[12] The reaction with thionyl chloride is particularly common, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3]

Step 2: Acylation of Isobutylamine

Propionyl chloride is a potent electrophile. Its reaction with the nucleophilic isobutylamine is typically rapid and exothermic, leading to the formation of the amide bond and hydrochloric acid (HCl).[11]

A critical consideration in this step is the HCl byproduct, which will react with the basic isobutylamine to form an unreactive ammonium salt.[13] To ensure the reaction goes to completion, one of two strategies must be employed:

-

Use Excess Amine: At least two equivalents of isobutylamine are used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl.[13]

-

Add a Tertiary Amine Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to the reaction to scavenge the HCl, allowing a 1:1 stoichiometry of propionyl chloride and isobutylamine to be used.[10]

Experimental Protocol: Synthesis via Propionyl Chloride

This protocol is adapted from the Schotten-Baumann reaction conditions, a common method for acylating amines.[14]

Part A: Preparation of Propionyl Chloride[12]

-

Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber with propionic acid (1 equivalent).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the propionic acid.

-

Reaction: Gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

-

Purification: The resulting propionyl chloride can be purified by fractional distillation, collecting the fraction boiling at approximately 80 °C.

Part B: Acylation of Isobutylamine[10]

-

Setup: Dissolve isobutylamine (1 equivalent) and triethylamine (1.2 equivalents) in an inert solvent like dichloromethane (CH₂Cl₂) in a flask cooled in an ice bath (0 °C).

-

Acyl Chloride Addition: Add the prepared propionyl chloride (1 equivalent) dropwise to the stirred amine solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.[11]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-Isobutylpropionamide, which can be further purified if necessary.

Visualization: Acyl Chloride Synthesis Workflow

Caption: Two-step synthesis via the acyl chloride pathway.

Chapter 3: The Ritter Reaction: A Pathway via Nitrilium Intermediates

The Ritter reaction is a distinct method for synthesizing N-alkyl amides by reacting a nitrile with a substrate capable of forming a stable carbocation in the presence of a strong acid.[15][16]

Core Principle for n-Isobutylpropionamide Synthesis

To synthesize n-Isobutylpropionamide via the Ritter reaction, the components are chosen as follows:

-

Nitrile: Propionitrile (CH₃CH₂CN) provides the propionyl group.

-

Carbocation Source: Isobutylene or an isobutyl alcohol (e.g., tert-butanol, which readily forms a stable tertiary carbocation that can rearrange, or isobutanol itself under forcing conditions) serves as the precursor to the N-isobutyl group.[17]

Reaction Mechanism

The reaction proceeds through several key steps:[17][18]

-

Carbocation Formation: In the presence of a strong acid like concentrated sulfuric acid (H₂SO₄), the alcohol is protonated and loses water (or an alkene is protonated) to generate a carbocation.

-

Nucleophilic Attack: The nitrogen atom of the propionitrile attacks the electrophilic carbocation.

-

Nitrilium Ion Formation: This attack forms a stable nitrilium ion intermediate.

-

Hydrolysis: Upon aqueous work-up, the nitrilium ion is hydrolyzed to yield the final n-Isobutylpropionamide product.[16]

While versatile, the Ritter reaction requires strongly acidic conditions and the work-up process generates substantial salt waste, which can be a drawback for large-scale synthesis.[15]

Experimental Protocol: Ritter Reaction Synthesis

This generalized protocol is based on established procedures for the Ritter reaction.[17][18]

-

Setup: In a fume hood, add propionitrile (1.5 equivalents) to a flask and cool to 0 °C in an ice bath.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.0 equivalents) dropwise to the stirred nitrile, maintaining the cold temperature.

-

Carbocation Precursor: Add the alcohol (e.g., tert-butanol, 1.0 equivalent) dropwise to the cold, acidic mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Quenching: Carefully pour the viscous reaction mixture onto crushed ice.

-

Neutralization & Extraction: Neutralize the aqueous solution with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash, dry, and concentrate the organic extracts. The crude product can be purified by recrystallization or column chromatography.

Visualization: Ritter Reaction Mechanism

Caption: Simplified mechanism of the Ritter reaction.

Chapter 4: Biocatalytic Synthesis: A Green Chemistry Perspective

Biocatalysis offers an environmentally benign alternative for amide synthesis, utilizing enzymes to perform reactions with high selectivity under mild conditions.[19] Lipases are particularly versatile biocatalysts for this transformation.[20]

Lipase-Catalyzed Synthesis

Lipases, such as the widely used immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435), can catalyze the formation of n-Isobutylpropionamide through two main routes:[20]

-

Aminolysis of an Ester: Reaction of an ester, such as ethyl propionate, with isobutylamine.

-

Direct Amidation: Reaction of propionic acid with isobutylamine, similar to the chemical methods but under much milder conditions.

The enzymatic approach is highly chemoselective and avoids the need for harsh reagents or protecting groups.[21] However, considerations include the cost of the enzyme, the need for non-aqueous media to suppress competing hydrolysis, and potentially longer reaction times compared to conventional methods.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on general procedures for enzymatic aminolysis.[21]

-

Setup: Combine ethyl propionate (1 equivalent), isobutylamine (1-1.5 equivalents), and the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of substrates) in a flask with a suitable organic solvent (e.g., toluene or 2-methyl-2-butanol).

-

Reaction: Incubate the mixture with shaking or stirring at a moderately elevated temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme (which can often be washed and reused).

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the n-Isobutylpropionamide product. Further purification can be performed if required.

Visualization: Biocatalytic Workflow

Caption: General workflow for lipase-catalyzed amide synthesis.

Chapter 5: Comparative Analysis of Synthesis Pathways

The choice of a synthetic pathway depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

| Pathway | Key Advantages | Key Disadvantages | Ideal Application |

| Direct Amidation (Catalytic) | High atom economy; fewer steps.[3] | Can require high temperatures or expensive catalysts; equilibrium limitations.[5] | Large-scale "green" industrial processes where catalyst development is feasible. |

| Acyl Chloride Pathway | High yield; fast and reliable; well-established.[10][11] | Poor atom economy; uses hazardous reagents (e.g., SOCl₂); generates waste.[3] | Lab-scale synthesis where high yield and reliability are paramount. |

| Ritter Reaction | Utilizes different starting materials (nitriles, alkenes); good for N-tert-alkyl amides.[15][18] | Requires strong acids; produces significant salt waste; limited substrate scope.[15] | Niche applications where specific precursors are readily available or desired. |

| Biocatalytic Synthesis | Environmentally friendly; high selectivity; mild conditions.[20][21] | Can have longer reaction times; enzyme cost and stability can be concerns. | Synthesis of high-value, chiral, or sensitive compounds; green chemistry initiatives. |

Conclusion

The synthesis of n-Isobutylpropionamide can be accomplished through several distinct and effective pathways. The Acyl Chloride Pathway remains the most robust and high-yielding method for laboratory-scale synthesis, offering reliability and speed at the cost of atom economy. For industrial applications focused on sustainability, the development of an efficient Catalytic Direct Amidation process presents the most attractive long-term goal, minimizing waste by producing only water as a byproduct. The Ritter Reaction offers a mechanistically unique alternative, though its practical application is often limited by harsh conditions. Finally, Biocatalysis represents the forefront of green chemistry, providing an exceptionally mild and selective route that is ideal for high-value applications, despite current challenges in reaction speed and catalyst cost. The selection of the optimal pathway requires a careful evaluation of these trade-offs, balancing the need for yield and purity with considerations of cost, safety, and environmental impact.

References

Sources

- 1. Propanamide, N-isobutyl [webbook.nist.gov]

- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Amidation [catalyticamidation.info]

- 4. jackwestin.com [jackwestin.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 13. homework.study.com [homework.study.com]

- 14. researchgate.net [researchgate.net]

- 15. Ritter reaction - Wikipedia [en.wikipedia.org]

- 16. Ritter Reaction [organic-chemistry.org]

- 17. Ritter Reaction | NROChemistry [nrochemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. Biocatalytic synthesis of peptidic natural products and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]

IUPAC name N-(2-methylpropyl)propanamide

An In-depth Technical Guide to N-(2-methylpropyl)propanamide

Abstract

This technical guide provides a comprehensive, research-level overview of N-(2-methylpropyl)propanamide (also known as N-isobutylpropanamide), a secondary amide with applications in organic synthesis and as a potential building block in medicinal chemistry. This document delves into the core physicochemical properties, provides a validated, step-by-step synthesis protocol, and offers a detailed analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide not just procedural steps but also the underlying scientific rationale, reflecting an approach grounded in expertise and trustworthiness for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

N-(2-methylpropyl)propanamide is a simple aliphatic secondary amide. Its structure consists of a propanoyl group bonded to the nitrogen atom of an isobutylamine moiety.

-

IUPAC Name: N-(2-methylpropyl)propanamide[1]

-

Synonyms: N-isobutylpropanamide, N-isobutylpropionamide[2]

A summary of its key computed and experimental properties is presented below.

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| Canonical SMILES | CCC(=O)NCC(C)C | PubChem[1] |

| InChIKey | QTVUDNOFBZLOHM-UHFFFAOYSA-N | PubChem[1][3] |

| Water Solubility | Sparingly soluble (13 g/L at 25 °C) | LookChem |

| XLogP3-AA | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem |

| Kovats Retention Index | 1091 (Standard non-polar column) | PubChem, NIST[1][3] |

Synthesis of N-(2-methylpropyl)propanamide

The most direct and efficient synthesis of N-(2-methylpropyl)propanamide is the Schotten-Baumann reaction, which involves the acylation of isobutylamine with propanoyl chloride. This method is widely used for amide formation due to its high yield and straightforward procedure.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of isobutylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propanoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group. A base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine, is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Visualized Synthesis Workflow

Caption: Synthesis of N-(2-methylpropyl)propanamide via Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is designed for robust and reproducible synthesis in a standard laboratory setting.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 eq., e.g., 7.31 g, 0.1 mol) in 100 mL of dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.

-

Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.5 eq., e.g., 10 g NaOH in 90 mL water, 0.25 mol) to the flask. The two-phase system should be stirred vigorously.

-

Acylation: Add propanoyl chloride (1.05 eq., e.g., 9.71 g, 0.105 mol) dropwise to the stirring mixture over 20-30 minutes using a dropping funnel. The causality for slow, cooled addition is to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any unreacted amine), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and finally 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure N-(2-methylpropyl)propanamide.

Spectroscopic Characterization and Validation

Confirming the structure of the synthesized product is a critical, self-validating step. The following spectroscopic data are characteristic of N-(2-methylpropyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.5-6.0 | broad singlet | 1H | N-H | The amide proton is often broad due to quadrupolar coupling with nitrogen and chemical exchange.[4] |

| ~ 3.05 | triplet | 2H | -N-CH₂ -CH(CH₃)₂ | Methylene protons adjacent to the nitrogen are deshielded. Coupled to the adjacent methine proton. |

| ~ 2.15 | quartet | 2H | -CO-CH₂ -CH₃ | Methylene protons alpha to the carbonyl group. Coupled to the adjacent methyl protons. |

| ~ 1.80 | multiplet | 1H | -CH₂-CH (CH₃)₂ | Methine proton of the isobutyl group. |

| ~ 1.12 | triplet | 3H | -CO-CH₂-CH₃ | Methyl protons of the propanoyl group. |

| ~ 0.90 | doublet | 6H | -CH( CH₃ )₂ | Diastereotopic methyl protons of the isobutyl group. |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 173.5 | C =O | Carbonyl carbon, significantly downfield. |

| ~ 47.0 | -N-C H₂- | Carbon adjacent to nitrogen. |

| ~ 29.8 | -CO-C H₂- | Carbon alpha to the carbonyl. |

| ~ 28.5 | -C H(CH₃)₂ | Methine carbon of the isobutyl group. |

| ~ 20.2 | -CH(C H₃)₂ | Methyl carbons of the isobutyl group. |

| ~ 10.0 | -CO-CH₂-C H₃ | Methyl carbon of the propanoyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The amide group has very strong, characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~ 3300 | N-H Stretch | Secondary Amide | Strong, sharp |

| 2960-2870 | Aliphatic C-H Stretch | Alkyl groups | Strong |

| ~ 1640 | C=O Stretch (Amide I) | Secondary Amide | Very Strong |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide | Strong |

The Amide I and Amide II bands are definitive markers for the amide functional group[5][6]. The position of the Amide I band at a relatively low frequency (~1640 cm⁻¹) is characteristic of amides compared to other carbonyl compounds like ketones or esters.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 129 corresponding to the molecular weight of C₇H₁₅NO is expected.

-

Major Fragments: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. Key expected fragments include:

-

m/z = 86: Cleavage of the C-N bond, [CH₃CH₂CONH₂]⁺.

-

m/z = 72: Cleavage adjacent to the nitrogen, [HNCH₂(CH(CH₃)₂)]⁺.

-

m/z = 57: Propionyl cation [CH₃CH₂CO]⁺ or isobutyl cation [C(CH₃)₃]⁺ after rearrangement.

-

m/z = 44: Resulting from cleavage of the amide bond, [CONH₂]⁺.

-

Purification and Characterization Workflow

The following diagram illustrates the logical flow from the crude reaction output to a fully characterized, pure compound, ensuring a self-validating experimental design.

Sources

An In-depth Technical Guide to N-Isobutylpropionamide: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutylpropionamide, a secondary amide with the chemical formula C₇H₁₅NO, presents a molecule of interest within organic synthesis and medicinal chemistry. Its structural features, combining a propionyl group with an isobutyl moiety, offer a scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of the core physicochemical properties of N-isobutylpropionamide, detailed protocols for its synthesis, and an exploration of its characteristic chemical reactivity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the design, synthesis, and application of amide-containing compounds.

Structural and Physicochemical Profile

N-Isobutylpropionamide, systematically named N-(2-methylpropyl)propanamide, possesses a molecular structure characterized by a central amide functional group. This linkage connects a propyl group to a nitrogen atom which is, in turn, substituted with an isobutyl group.

Caption: 2D Structure of N-Isobutylpropionamide

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. These properties influence its solubility, stability, and potential for interaction with other molecules. A summary of the key physicochemical properties of N-isobutylpropionamide is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N-(2-methylpropyl)propanamide | [1] |

| CAS Number | 5827-75-8 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Predicted Melting Point | -16.91 °C | [2] |

| Predicted Boiling Point | 217.1 °C at 760 mmHg | |

| Predicted Water Solubility | 13 g/L at 25 °C | [3] |

| Predicted LogP | 1.56 | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of N-Isobutylpropionamide

The synthesis of N-isobutylpropionamide is most effectively achieved through the nucleophilic acyl substitution reaction between an activated propionic acid derivative and isobutylamine. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a robust and widely applicable method for this transformation.

Caption: General workflow for the synthesis of N-Isobutylpropionamide.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol details a standard laboratory procedure for the synthesis of N-isobutylpropionamide from propionyl chloride and isobutylamine.

Materials:

-

Propionyl chloride

-

Isobutylamine

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of propionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-isobutylpropionamide can be purified by vacuum distillation or column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial as propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired amide.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the isobutylamine, which would render it non-nucleophilic.

-

Low Temperature: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

-

Aqueous Washes: The series of aqueous washes is designed to remove unreacted starting materials, the triethylammonium hydrochloride salt, and any propionic acid that may have formed. The final brine wash aids in the removal of residual water from the organic layer.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | br s | 1H | N-H |

| ~3.05 | t, J ≈ 6.8 Hz | 2H | -N-CH ₂-CH(CH₃)₂ |

| ~2.15 | q, J ≈ 7.6 Hz | 2H | -CO-CH ₂-CH₃ |

| ~1.80 | m | 1H | -CH₂-CH (CH₃)₂ |

| ~1.15 | t, J ≈ 7.6 Hz | 3H | -CO-CH₂-CH ₃ |

| ~0.90 | d, J ≈ 6.8 Hz | 6H | -CH(CH ₃)₂ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O |

| ~47.5 | -N-C H₂- |

| ~29.5 | -CO-C H₂- |

| ~28.5 | -C H(CH₃)₂ |

| ~20.0 | -CH(C H₃)₂ |

| ~10.0 | -CO-CH₂-C H₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | N-H stretch |

| 2960-2870 | C-H stretch (aliphatic) |

| ~1640 (strong) | C=O stretch (Amide I band) |

| ~1550 | N-H bend (Amide II band) |

Predicted Mass Spectrum (Electron Ionization)

| m/z | Interpretation |

| 129 | Molecular ion [M]⁺ |

| 114 | [M - CH₃]⁺ |

| 86 | [M - C₃H₇]⁺ (loss of propyl group) |

| 72 | [CH₃CH₂CONH₂]⁺ (McLafferty rearrangement) |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Chemical Reactivity

The chemical reactivity of N-isobutylpropionamide is primarily dictated by the amide functional group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which makes the amide less reactive than other carboxylic acid derivatives. However, it can undergo characteristic reactions such as hydrolysis and reduction under appropriate conditions.

Hydrolysis

Amides are generally resistant to hydrolysis in neutral water. However, under acidic or basic conditions, the amide bond can be cleaved to yield propionic acid and isobutylamine.

Caption: Hydrolysis of N-Isobutylpropionamide under acidic and basic conditions.

General Protocol for Acid-Catalyzed Hydrolysis:

-

Reflux N-isobutylpropionamide in an aqueous solution of a strong acid (e.g., 6 M HCl or H₂SO₄) for several hours.

-

After cooling, the propionic acid can be extracted with an organic solvent.

-

The isobutylamine will be present in the aqueous layer as its ammonium salt.

General Protocol for Base-Catalyzed Hydrolysis:

-

Reflux N-isobutylpropionamide in an aqueous or alcoholic solution of a strong base (e.g., 6 M NaOH or KOH) for several hours.

-

Upon completion, acidification of the reaction mixture will protonate the propionate salt to give propionic acid, which can be extracted.

-

Isobutylamine can be isolated from the basified aqueous layer by extraction.

Reduction

The carbonyl group of the amide can be reduced to a methylene group (-CH₂-) using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction converts the secondary amide into a secondary amine.

Caption: Reduction of N-Isobutylpropionamide to N-Isobutylpropan-1-amine.

General Protocol for Reduction with LiAlH₄:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and slowly add a solution of N-isobutylpropionamide in anhydrous THF.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

-

Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Dry the organic extracts, concentrate, and purify the resulting N-isobutylpropan-1-amine, typically by distillation.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of N-isobutylpropionamide. While experimentally determined data for this specific compound is limited, this document serves as a comprehensive resource based on established chemical principles and data from closely related analogues. The provided synthesis and reaction protocols offer a practical starting point for researchers working with this and similar secondary amides. As a versatile scaffold, N-isobutylpropionamide holds potential for further exploration in various fields of chemical research and development.

References

-

PubChem. N-(2-methylpropyl)propanamide. [Link]

-

Cheméo. Propanamide, N-isobutyl-. [Link]

-

LookChem. N-IsobutylpropionaMide. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Biological Investigation of N-Isobutylpropionamide

Disclaimer: This document is a forward-looking technical guide intended for researchers, scientists, and drug development professionals. As of the date of publication, N-Isobutylpropionamide is a compound with limited to no available data in the public domain regarding its biological activity. The content herein is based on established principles of medicinal chemistry and pharmacology, proposing a structured approach to its initial investigation. All experimental protocols and hypothesized activities are presented as a scientifically-grounded framework for research and are not based on pre-existing experimental results for this specific molecule.

Introduction

N-Isobutylpropionamide is a simple, short-chain aliphatic amide. Its chemical structure, featuring a propionamide functional group and an isobutyl substituent on the nitrogen atom, suggests potential interactions with biological systems. The amide bond is a cornerstone of peptide and protein chemistry, and many small molecules containing this functional group exhibit diverse pharmacological properties.[1][2] Furthermore, the isobutyl moiety is present in a number of bioactive compounds, including the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (2-(4-isobutylphenyl)propionic acid), where it contributes to the molecule's lipophilicity and interaction with its target enzymes.[3][4]

Given the absence of published data, this guide provides a comprehensive roadmap for the preliminary biological evaluation of N-Isobutylpropionamide. We will outline a plausible synthetic route, propose initial hypotheses for its biological activity based on structural analogy, and provide detailed, self-validating experimental protocols for its investigation. The aim is to equip researchers with the necessary tools to embark on a systematic exploration of this compound's potential pharmacological profile.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its biological evaluation. For the synthesized N-Isobutylpropionamide, it is recommended to determine key parameters such as melting point, boiling point, solubility in various solvents (including aqueous buffers), and lipophilicity (LogP). These data are crucial for formulation, dose preparation, and interpreting pharmacokinetic and pharmacodynamic data.

Proposed Synthesis of N-Isobutylpropionamide

A straightforward and widely adopted method for the synthesis of N-alkyl amides is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent to enhance the efficiency of the reaction.[5][6][7]

Reaction Scheme:

Propionic acid + Isobutylamine --(DCC/EDC)--> N-Isobutylpropionamide

Detailed Protocol:

-

Reaction Setup: To a solution of propionic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0°C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Activation: Stir the mixture for 15-20 minutes to allow for the formation of the activated carboxylic acid intermediate.

-

Amine Addition: Slowly add isobutylamine (1.0 equivalent) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC). Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a dilute base solution (e.g., saturated NaHCO3), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Isobutylpropionamide.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Hypothesized Preliminary Biological Activities and Screening Protocols

Based on the structural motifs of N-Isobutylpropionamide, we hypothesize three potential areas of preliminary biological activity: analgesic, anti-inflammatory, and antimicrobial. The following sections provide detailed protocols for the initial in vitro and in vivo screening for each of these activities.

Analgesic Activity

The presence of the amide functionality, which is found in some analgesic compounds, warrants an investigation into the potential pain-relieving properties of N-Isobutylpropionamide.

In Vitro Analgesic Screening (Hypothetical)

While in vitro analgesic assays are less common for initial screening of non-opioid analgesics, assessing the compound's effect on key enzymes in the pain pathway can provide valuable mechanistic insights.

Protocol: Cyclooxygenase (COX) Inhibition Assay

-

Rationale: Inhibition of COX-1 and COX-2 enzymes is a primary mechanism of action for many NSAIDs. This assay will determine if N-Isobutylpropionamide can inhibit the activity of these enzymes.

-

Methodology:

-

Utilize a commercially available COX (ovine or human recombinant) colorimetric inhibitor screening assay kit.

-

Prepare a stock solution of N-Isobutylpropionamide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of N-Isobutylpropionamide or a known inhibitor (e.g., ibuprofen, celecoxib) to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

-

In Vivo Analgesic Screening

In vivo models are essential for evaluating the analgesic effects of a compound in a whole-organism context.

Protocol 1: Acetic Acid-Induced Writhing Test in Mice [2][8][9][10]

-

Rationale: This model assesses peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which can be reduced by analgesic agents.[9][10]

-

Methodology:

-

Acclimatize male Swiss albino mice for at least one week before the experiment.

-

Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., aspirin or diclofenac), and N-Isobutylpropionamide treated groups at various doses.

-

Administer the vehicle, positive control, or N-Isobutylpropionamide orally (p.o.) or intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 30-60 minutes), administer 0.6% acetic acid solution (10 mL/kg) i.p. to each mouse.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

-

Protocol 2: Hot Plate Test in Mice [2][4][9]

-

Rationale: This method is used to evaluate centrally acting analgesics. The test measures the reaction time of the animal to a thermal stimulus. An increase in the latency to respond indicates an analgesic effect.

-

Methodology:

-

Use a commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Screen the mice before the experiment and select those with a baseline reaction time of 5-15 seconds to avoid including animals that are too sensitive or insensitive.

-

Divide the selected animals into groups as described for the writhing test (vehicle control, positive control like morphine, and test groups).

-

Administer the respective treatments.

-

At various time points after treatment (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., licking of paws, jumping).

-

A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

-

Calculate the percentage of maximum possible effect (%MPE) for each group.

-

Hypothetical Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Writhing Count ± SEM | % Inhibition of Writhing | Hot Plate Latency (s) ± SEM (at 60 min) | % MPE (at 60 min) |

| Vehicle Control | - | 45.2 ± 3.1 | - | 8.5 ± 0.7 | - |

| Aspirin | 100 | 15.8 ± 1.9 | 65.0 | 10.2 ± 0.9 | 10.3 |

| Morphine | 10 | 5.3 ± 1.1 | 88.3 | 25.6 ± 2.4 | 85.5 |

| N-Isobutylpropionamide | 50 | 30.1 ± 2.5 | 33.4 | 12.1 ± 1.0 | 21.8 |

| N-Isobutylpropionamide | 100 | 22.6 ± 2.1 | 50.0 | 15.8 ± 1.3 | 44.2 |

| N-Isobutylpropionamide | 200 | 18.4 ± 1.8 | 59.3 | 18.9 ± 1.6 | 63.0 |

Experimental Workflow for Analgesic Screening:

Caption: Workflow for analgesic activity screening of N-Isobutylpropionamide.

Anti-inflammatory Activity

The structural similarity to the isobutylphenyl moiety of ibuprofen suggests a potential for anti-inflammatory effects.

In Vitro Anti-inflammatory Screening

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [11][12][13][14]

-

Rationale: Macrophages play a crucial role in inflammation. When stimulated with LPS, they produce pro-inflammatory mediators like nitric oxide (NO). This assay measures the ability of N-Isobutylpropionamide to inhibit NO production.[12][14]

-

Methodology:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N-Isobutylpropionamide for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. A vehicle control and a positive control (e.g., dexamethasone) should be included.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed effects are not due to cytotoxicity.[11][12]

-

Calculate the percentage of NO inhibition and the IC50 value.

-

In Vivo Anti-inflammatory Screening

Protocol: Carrageenan-Induced Paw Edema in Rats [1][2][8][15]

-

Rationale: This is a classic and well-established model of acute inflammation. The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates anti-inflammatory activity.[15]

-

Methodology:

-

Use Wistar or Sprague-Dawley rats.

-

Divide the animals into groups (vehicle control, positive control like indomethacin, and test groups).

-

Administer the respective treatments orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group at each time point.

-

Hypothetical Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SEM | % Edema Inhibition at 3h |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |

| N-Isobutylpropionamide | 50 | 0.68 ± 0.05 | 20.0 |

| N-Isobutylpropionamide | 100 | 0.55 ± 0.04 | 35.3 |

| N-Isobutylpropionamide | 200 | 0.43 ± 0.04 | 49.4 |

Signaling Pathway Visualization:

Caption: Hypothesized inhibition of the LPS-induced inflammatory pathway.

Antimicrobial Activity

The amide functional group is present in many antimicrobial agents. Therefore, it is worthwhile to screen N-Isobutylpropionamide for potential activity against a panel of common pathogenic bacteria and fungi.

In Vitro Antimicrobial Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [16][17][18][19]

-

Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative measure of a compound's antimicrobial potency.[16][19]

-

Methodology:

-

Prepare a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of N-Isobutylpropionamide in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

In Vivo Antimicrobial Screening

If significant in vitro activity is observed, an in vivo model can be employed to assess efficacy.

Protocol: Murine Thigh Infection Model [3]

-

Rationale: This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents against bacterial infections. It allows for the determination of the compound's ability to reduce the bacterial burden in a localized infection.

-

Methodology:

-

Render mice neutropenic by administering cyclophosphamide.

-

Inoculate the thigh muscle of the mice with a standardized suspension of the target bacterium (e.g., S. aureus).

-

Initiate treatment with N-Isobutylpropionamide at various doses and dosing regimens (e.g., subcutaneous or intravenous administration) at a set time post-infection (e.g., 2 hours).

-

Include a vehicle control group and a positive control group (e.g., vancomycin for S. aureus).

-

At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice, excise the infected thigh muscle, and homogenize the tissue.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

Compare the bacterial load in the treated groups to the control group to determine the in vivo efficacy.

-

Hypothetical Data Presentation:

| Microorganism | MIC (µg/mL) of N-Isobutylpropionamide |

| Staphylococcus aureus ATCC 29213 | 128 |

| Escherichia coli ATCC 25922 | >256 |

| Pseudomonas aeruginosa ATCC 27853 | >256 |

| Candida albicans ATCC 90028 | >256 |

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial biological characterization of N-Isobutylpropionamide. The proposed synthetic route and the detailed protocols for assessing its potential analgesic, anti-inflammatory, and antimicrobial activities are based on established scientific principles and methodologies. It is imperative to reiterate that the biological activities discussed are hypothetical and require experimental validation.

Should the preliminary screening yield promising results in any of these areas, further in-depth studies will be warranted. These could include more advanced in vivo models, investigation of the mechanism of action at the molecular level, and structure-activity relationship (SAR) studies through the synthesis and evaluation of analogs. The systematic approach outlined in this guide will ensure a rigorous and efficient initial exploration of the pharmacological potential of N-Isobutylpropionamide, paving the way for potential future drug discovery and development efforts.

References

- Kumar, P. et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.

- Kumar, A. et al. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

-

Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved from [Link]

-

Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

- Jain, A. et al. (2023). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.

- Eze, F. I. et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

- Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.

- Chen, J. et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets. CRC Press/Taylor & Francis.

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]

- da Silva, G. G. et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40.

- Umar, M. I. et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).

- Wang, Y. et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 941595.

- van den Driessche, F. & Le, T. T. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- Otani, K. et al. (1974). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. Folia Pharmacologica Japonica, 70(2), 133-144.

-

Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2015). 21.7: Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]

-

Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

- Huang, Y. et al. (2021). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 9(11), 6462-6473.

-

OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. Retrieved from [Link]

- Wang, Y. et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Functional Foods, 91, 105019.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

- Drenchev, S. et al. (2023). Synthesis, In Silico Logp Study, and In Vitro Analgesic Activity of Analogs of Tetrapeptide FELL. Pharmaceuticals, 16(8), 1183.

- Saleem, U. & Naz, S. (2017). Assays in analgesic studies. Journal of Applied Pharmaceutical Science, 7(10), 209-216.

- Georgiev, G. et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71, 1-9.

Sources

- 1. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]

- 2. ijisrt.com [ijisrt.com]

- 3. vibiosphen.com [vibiosphen.com]

- 4. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 5. jackwestin.com [jackwestin.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. scielo.br [scielo.br]

- 9. In-Vivo Models for Management of Pain [scirp.org]

- 10. scielo.br [scielo.br]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]

- 16. pdb.apec.org [pdb.apec.org]

- 17. woah.org [woah.org]

- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vibiosphen.com [vibiosphen.com]

n-Isobutylpropionamide potential research applications

An In-Depth Technical Guide to the Potential Research Applications of n-Isobutylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylamides represent a burgeoning class of bioactive molecules with a remarkable diversity of pharmacological activities.[1][2] Among these, n-Isobutylpropionamide, a simple N-isobutylamide (NIB), presents a versatile and largely unexplored scaffold for chemical and biological investigation. While many complex, naturally occurring NIBs have been studied for their immunomodulatory, analgesic, and insecticidal properties, the fundamental potential of simpler structures like n-Isobutylpropionamide remains a compelling area for foundational research.[1][3][4] This guide provides a technical framework for exploring its potential applications, focusing on neuroscience, inflammation, and early-stage drug discovery. We delineate key scientific rationales, propose detailed experimental workflows, and explain the causality behind methodological choices to empower researchers to unlock the therapeutic and scientific value of this compound.

Physicochemical Profile and Pharmacokinetic Potential

The viability of any small molecule in a biological system is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), including its ability to cross critical physiological barriers like the intestinal wall or the blood-brain barrier.[5][6]

N-Isobutylpropionamide possesses a molecular profile suggestive of good membrane permeability and potential central nervous system (CNS) activity, characteristics observed in other N-alkylamides.[2][5][7]

Table 1: Physicochemical Properties of n-Isobutylpropionamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(2-methylpropyl)propanamide | PubChem[8] |

| CAS Number | 5827-75-8 | PubChem[8] |

| Molecular Formula | C₇H₁₅NO | PubChem[8] |

| Molecular Weight | 129.20 g/mol | PubChem[8] |

| SMILES | CCC(=O)NCC(C)C | PubChem[8] |

| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[8] |

| Hydrogen Bond Donors | 1 | PubChem[8] |

| Hydrogen Bond Acceptors | 1 | PubChem[8] |

The XLogP3 value of 1.3 indicates moderate lipophilicity, a key attribute for compounds targeting the CNS, as it facilitates passage across the lipid-rich blood-brain barrier.[5][6] The low molecular weight and minimal hydrogen bonding capacity further support its potential for good oral bioavailability and membrane transit.

Potential Research Application: Neuromodulation and Ion Channel Screening

Scientific Rationale

The structural similarity of N-alkylamides to endogenous signaling lipids, such as the endocannabinoid anandamide, has prompted investigations into their effects on the nervous system.[9] Many NIBs exert their effects by modulating the activity of ion channels, particularly members of the Transient Receptor Potential (TRP) superfamily.[10][11] TRP channels are critical regulators of sensory perception, including pain, temperature, and pressure, making them high-value targets for novel analgesics and therapeutics for sensory disorders.[12][13] Given that N-alkylamides can readily enter the brain, n-Isobutylpropionamide is a prime candidate for investigation as a novel TRP channel modulator.[5][6][7]

Proposed Research: Electrophysiological Screening

The gold-standard technique for directly assessing a compound's effect on ion channel function is patch-clamp electrophysiology. This method offers unparalleled temporal and voltage resolution, allowing for detailed mechanistic insights into whether a compound acts as an activator, inhibitor, or allosteric modulator.

-

Cell Line Maintenance: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel (hTRPV1) under standard conditions (37°C, 5% CO₂).

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA; pH 7.2).

-

-

Data Acquisition:

-

Establish a whole-cell patch-clamp configuration on a single, isolated cell. Clamp the membrane potential at -60 mV.

-

Acquire baseline current for 60 seconds.

-

Apply a known TRPV1 agonist, such as Capsaicin (1 µM), to establish a control response.

-

Following washout, pre-apply n-Isobutylpropionamide (at varying concentrations, e.g., 1, 10, 100 µM) for 2 minutes.

-

Co-apply n-Isobutylpropionamide with Capsaicin (1 µM) to assess for inhibitory or potentiating effects.

-

-